4-(3-Oxocyclobutyl)pyrrolidin-2-one
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Overview
Description
“4-(3-Oxocyclobutyl)pyrrolidin-2-one” is a chemical compound with the CAS Number: 2385911-04-4 . It has a molecular weight of 153.18 . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of pyrrolidin-2-one derivatives often involves ring construction from different cyclic or acyclic precursors . The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H11NO2/c10-7-1-5(2-7)6-3-8(11)9-4-6/h5-6H,1-4H2,(H,9,11) . This indicates the molecular structure of the compound.Scientific Research Applications
Synthesis and Structural Applications
Metal Oxime Clusters : A study by Papatriantafyllopoulou et al. (2010) described the synthesis of a high-nuclearity metal oxime cluster using 2-pyridinealdoxime, leading to a complex with an unusual Ni(II)(8)Dy(III)(8) structure, showcasing an advanced application in the field of coordination chemistry and magnetism Papatriantafyllopoulou et al., 2010.
Bicyclic Systems Synthesis : Research by Kharchenko et al. (2008) focused on the synthesis of 4-(1,2,4-Oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems, highlighting its potential in creating novel organic compounds with predicted biological activities Kharchenko et al., 2008.
Biological and Pharmacological Research
Antiviral Activity : A study on a novel orally bioavailable inhibitor of human rhinovirus 3C protease by Patick et al. (2005) demonstrated the compound's broad-spectrum antiviral activity, highlighting its therapeutic potential against rhinovirus infections Patick et al., 2005.
Cyclopenta[b]pyrroles Synthesis : Ye et al. (2010) detailed synthetic and mechanistic studies of cyclopenta[b]pyrroles, which are important in drug development and synthetic organic chemistry, indicating the structural diversity achievable with pyrrolidine derivatives Ye et al., 2010.
Material Science and Chemistry
Conducting Polymers : Sotzing et al. (1996) discussed the synthesis and properties of conducting polymers derived from low oxidation potential monomers based on pyrrole, showcasing applications in electronic and optoelectronic devices Sotzing et al., 1996.
Organocatalysis : Miao and Wang (2008) explored polystyrene-immobilized pyrrolidine as an efficient and recyclable organocatalyst for asymmetric Michael addition, illustrating its utility in synthesizing enantioselective compounds Miao & Wang, 2008.
Safety and Hazards
The compound is associated with several hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
4-(3-oxocyclobutyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c10-7-1-5(2-7)6-3-8(11)9-4-6/h5-6H,1-4H2,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVPRZUNIIYBTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)C2CC(=O)NC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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